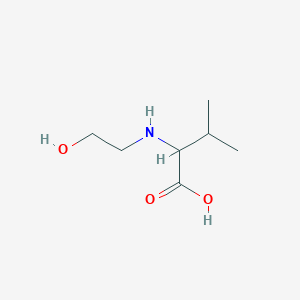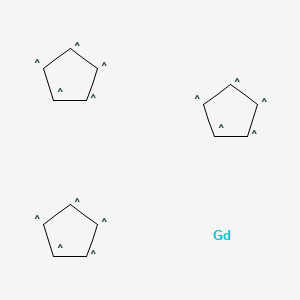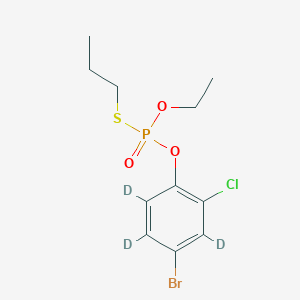
Profenofos D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Profenofos D3 is a deuterated analog of profenofos, an organophosphorus pesticide widely used in agriculture to control a variety of pests. It is particularly effective against lepidopteran insects and mites. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various scientific studies, including environmental and toxicological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of profenofos D3 involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol. The deuterated version is prepared by using deuterated reagents in place of their non-deuterated counterparts. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality. The production is carried out in specialized facilities equipped to handle organophosphorus compounds safely .
Analyse Chemischer Reaktionen
Types of Reactions: Profenofos D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms in the molecule with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Profenofos D3 is extensively used in scientific research due to its unique properties:
Environmental Studies: Used to trace the environmental fate and degradation pathways of profenofos.
Toxicological Research: Helps in studying the toxicokinetics and metabolism of profenofos in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of profenofos residues in environmental and biological samples
Wirkmechanismus
Profenofos D3, like its non-deuterated counterpart, inhibits the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system. The result is muscle twitching, seizures, and eventually death in pests. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a useful tool for studying the compound’s behavior in various systems .
Vergleich Mit ähnlichen Verbindungen
Chlorpyrifos: Another organophosphorus pesticide with a similar mechanism of action but higher toxicity.
Diazinon: Used for similar purposes but has different environmental persistence and degradation pathways.
Malathion: Less toxic to mammals and used in public health for mosquito control.
Uniqueness of Profenofos D3: this compound’s uniqueness lies in its deuterium atoms, which make it an invaluable tool for scientific research. The deuterium labeling allows for precise tracking and analysis in environmental and biological studies, providing insights that are not possible with non-deuterated compounds .
Eigenschaften
Molekularformel |
C11H15BrClO3PS |
|---|---|
Molekulargewicht |
376.65 g/mol |
IUPAC-Name |
1-bromo-3-chloro-2,5,6-trideuterio-4-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i5D,6D,8D |
InChI-Schlüssel |
QYMMJNLHFKGANY-QRHWFVISSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1OP(=O)(OCC)SCCC)Cl)[2H])Br)[2H] |
Kanonische SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



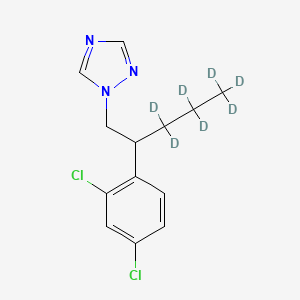

![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)


![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
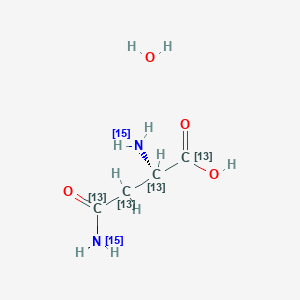
![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)


